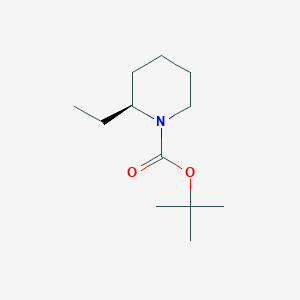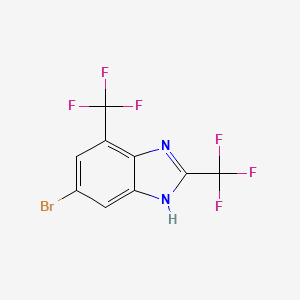
2-(2-Iodophenyl)acetamide
Übersicht
Beschreibung
2-(2-Iodophenyl)acetamide is a compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 g/mol . The IUPAC name for this compound is 2-(2-iodophenyl)acetamide .
Molecular Structure Analysis
The InChI code for 2-(2-Iodophenyl)acetamide is1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) . The compound has a canonical SMILES representation of C1=CC=C(C(=C1)CC(=O)N)I . Physical And Chemical Properties Analysis
2-(2-Iodophenyl)acetamide has a molecular weight of 261.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 260.96506 g/mol . The topological polar surface area is 43.1 Ų .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
2-(2-Iodophenyl)acetamide has been explored for its nonlinear optical properties. Studies have shown that certain organic crystals, including those containing 2-(2-Iodophenyl)acetamide, exhibit promising characteristics for photonic devices. These include applications in optical switches, modulators, and for optical energy purposes, as they display significant (hyper)polarizabilities in both static and dynamic cases (Castro et al., 2017).
Chemical Synthesis
2-(2-Iodophenyl)acetamide plays a role in the chemoselective acetylation of 2-aminophenol, a process relevant in the synthesis of antimalarial drugs. Various experimental conditions and acyl donors have been explored to optimize this reaction, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Radiopharmaceuticals
In the field of radiopharmaceuticals, derivatives of 2-(2-Iodophenyl)acetamide have been developed for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). These compounds, including CLINME, have been labeled with carbon-11 and show promise for imaging applications (Thominiaux et al., 2007).
Crystal Structure Analysis
The crystal structures of compounds containing 2-(2-Iodophenyl)acetamide have been studied for their molecular interactions. These studies contribute to our understanding of molecular linkages and interactions, which are crucial for designing drugs and materials with specific properties (Narayana et al., 2016).
Environmental Applications
2-(2-Iodophenyl)acetamide-related compounds have also been studied in environmental contexts. For instance, graphene/titanium dioxide nanotubes, which can be used for the degradation of acetaminophen, an environmental contaminant, have been developed and characterized. This research is critical for addressing pharmaceutical pollution in water sources (Tao et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSFKDNBKNSCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodophenyl)acetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



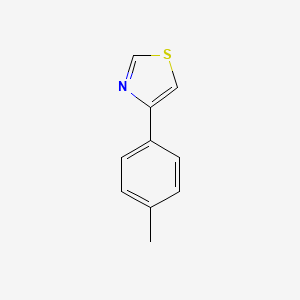
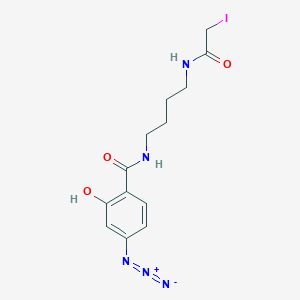
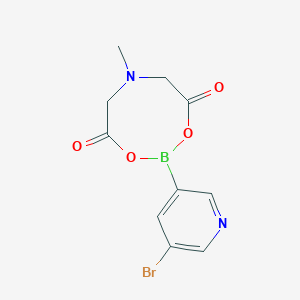
![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)
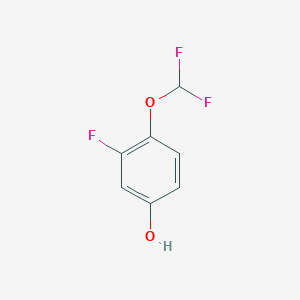

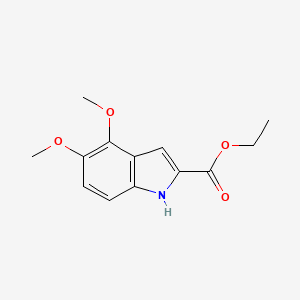

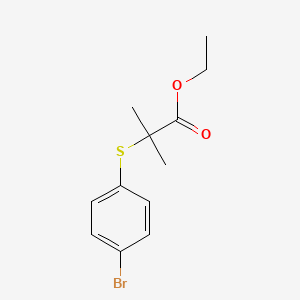
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide](/img/structure/B3040312.png)
